molecular formula C43H38O6P2 B1165672 Fmoc-Val-ODhbt CAS No. 109636-27-3

Fmoc-Val-ODhbt

Cat. No.: B1165672
CAS No.: 109636-27-3
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Description

The compound Fmoc-Val-ODhbt is a derivative of valine, a naturally occurring amino acid, and is used extensively in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. The compound also contains the 3,4-dihydro-4-oxo-1,2,3-benzotriazine (ODhbt) ester, which is known for its efficiency in peptide coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-Val-ODhbt typically involves the esterification of hydroxymethyl benzamide with Fmoc-Val-OH. The process begins with the protection of the amino group of valine using the Fmoc group. The hydroxymethyl benzamide is then esterified with the protected valine using pentafluorophenyl (OPfp) esters. The reaction is carried out under mild conditions to prevent the degradation of the Fmoc group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of large quantities of the compound with high purity .

Scientific Research Applications

Chemistry: Fmoc-Val-ODhbt is extensively used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in peptide synthesis .

Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the study of protein-protein interactions and enzyme-substrate interactions .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Val-ODhbt involves the protection of the amino group of valine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, revealing the free amino group for further reactions. The ODhbt ester facilitates the coupling of valine with other amino acids or peptides by activating the carboxyl group of valine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of valine, which imparts specific structural and functional properties to the peptides synthesized using this compound. The combination of the Fmoc protecting group and the ODhbt ester makes it highly efficient in peptide synthesis .

Properties

CAS No.

109636-27-3

Molecular Formula

C43H38O6P2

Molecular Weight

0

Synonyms

Fmoc-Val-ODhbt

Origin of Product

United States

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